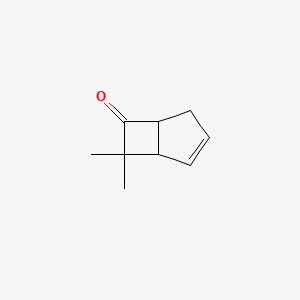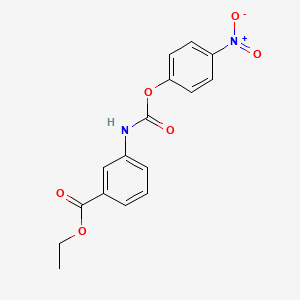
N-D-Gluconoyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-D-Gluconoyl-L-cysteine is a compound with the molecular formula C9H17NO8S. It is a derivative of L-cysteine, where the amino group is gluconoylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-cysteine typically involves the reaction of L-cysteine with gluconic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the gluconoyl derivative. The process may involve the use of catalysts and specific pH conditions to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-D-Gluconoyl-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the thiol group from L-cysteine and the hydroxyl groups from gluconic acid .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a disulfide bond.
Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various substituents can be
Propriétés
Numéro CAS |
94071-03-1 |
|---|---|
Formule moléculaire |
C9H17NO8S |
Poids moléculaire |
299.30 g/mol |
Nom IUPAC |
(2R)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO8S/c11-1-4(12)5(13)6(14)7(15)8(16)10-3(2-19)9(17)18/h3-7,11-15,19H,1-2H2,(H,10,16)(H,17,18)/t3-,4+,5+,6-,7+/m0/s1 |
Clé InChI |
CRUSWOCJZFSQPD-CXNFULCWSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CS)C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)NC(CS)C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


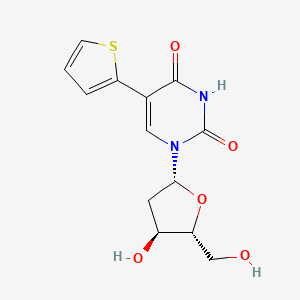

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
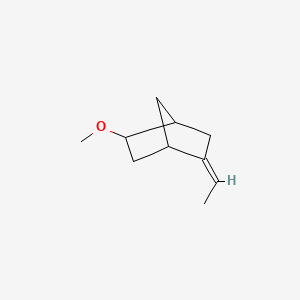
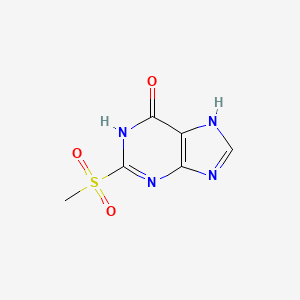
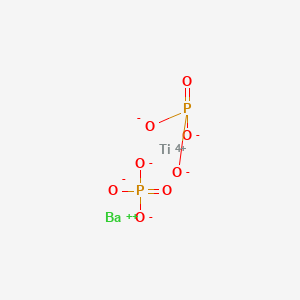

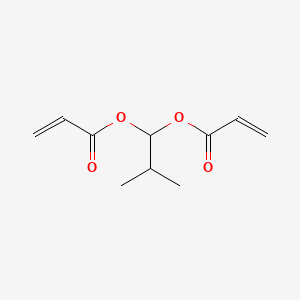
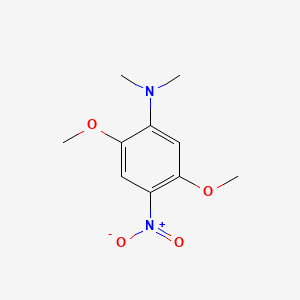
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
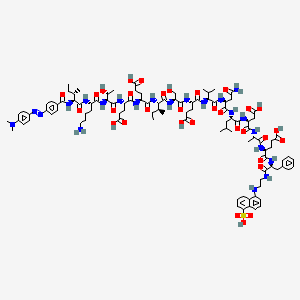
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
